molecular formula C9H15N3 B13328067 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

Cat. No.: B13328067
M. Wt: 165.24 g/mol
InChI Key: FCTQYBVCCNQOSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine

InChI

InChI=1S/C9H15N3/c1-9(2,10)8-6-7-4-3-5-12(7)11-8/h6H,3-5,10H2,1-2H3

InChI Key

FCTQYBVCCNQOSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN2CCCC2=C1)N

Origin of Product

United States

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